molecular formula C16H12N2O4S2 B14922616 5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid

5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid

Cat. No.: B14922616
M. Wt: 360.4 g/mol
InChI Key: ZCJLMXCSLXTWAD-UHFFFAOYSA-N
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Description

5-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-HYDROXYBENZOIC ACID is a complex organic compound that features a benzothiazole moiety linked to a hydroxybenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-HYDROXYBENZOIC ACID typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to ensure high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-HYDROXYBENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-tubercular and anti-cancer properties

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-2-HYDROXYBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

Molecular Formula

C16H12N2O4S2

Molecular Weight

360.4 g/mol

IUPAC Name

5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C16H12N2O4S2/c19-12-6-5-9(7-10(12)15(21)22)17-14(20)8-23-16-18-11-3-1-2-4-13(11)24-16/h1-7,19H,8H2,(H,17,20)(H,21,22)

InChI Key

ZCJLMXCSLXTWAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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